molecular formula C16H24N2 B6142706 4-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine CAS No. 1014027-84-9

4-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine

Cat. No.: B6142706
CAS No.: 1014027-84-9
M. Wt: 244.37 g/mol
InChI Key: LTPYDUURZCTDIC-UHFFFAOYSA-N
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Description

4-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine is a complex organic compound with the molecular formula C16H24N2. This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

4-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. This interaction can lead to the inhibition of monoamine oxidase, thereby increasing the levels of monoamines in the brain and potentially exerting antidepressant effects . Additionally, this compound has been shown to interact with dopamine receptors, which are critical for the regulation of mood and behavior .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of the cyclic adenosine monophosphate (cAMP) signaling pathway, which is essential for various cellular functions, including cell growth and differentiation . Furthermore, this compound can alter the expression of genes involved in neurotransmitter synthesis and release, thereby affecting neuronal communication and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase, inhibiting its activity and leading to increased levels of monoamines . This binding interaction is crucial for its potential antidepressant effects. Additionally, the compound can activate dopamine receptors, enhancing dopaminergic signaling and influencing mood and behavior . The changes in gene expression induced by this compound further contribute to its overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and gene expression . These long-term effects are critical for understanding the therapeutic potential and safety profile of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance mood and cognitive function without significant adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as neurotoxicity and hepatotoxicity . These dosage-dependent effects are essential for determining the therapeutic window and safety margins for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with different enzymes and proteins, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability . The localization and accumulation of this compound in specific tissues are critical for understanding its therapeutic and toxicological profiles.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine typically involves multi-step organic reactions. One common method includes the functionalization of tetrahydroisoquinoline derivatives through multicomponent reactions. These reactions often involve the use of transition metal catalysts and various nucleophiles . For example, the C(1)-functionalization of tetrahydroisoquinolines can be achieved using cross-dehydrogenative coupling strategies .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), oxidizing agents (e.g., H2O2, TBHP), and reducing agents (e.g., NaBH4, LiAlH4). Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce amine derivatives with varying degrees of saturation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine is unique due to its specific combination of the tetrahydroisoquinoline and cyclohexane structures. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic development .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-12-6-7-15(17)16(10-12)18-9-8-13-4-2-3-5-14(13)11-18/h2-5,12,15-16H,6-11,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPYDUURZCTDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)N2CCC3=CC=CC=C3C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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